A Technical Guide to 2-Chloro-8-methylquinoline (CAS 4225-85-8): Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 2-Chloro-8-methylquinoline (CAS 4225-85-8): Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
Within the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the quinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a privileged structure. Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] 2-Chloro-8-methylquinoline (CAS No. 4225-85-8) emerges as a particularly valuable building block for drug development professionals. The chlorine atom at the C2 position serves as a versatile synthetic handle, enabling a wide array of functionalizations through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[4]
This guide provides an in-depth technical overview of 2-Chloro-8-methylquinoline, designed for researchers, chemists, and drug development scientists. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application. We will detail its physicochemical and spectroscopic properties, provide validated protocols for its use in key synthetic transformations, and discuss its strategic importance as a scaffold in the synthesis of complex, biologically active molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and research.
Core Properties
2-Chloro-8-methylquinoline is typically a yellow to brown solid at ambient temperature, with limited solubility in water but good solubility in common organic solvents like ethanol and acetone.[4] Its core physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4225-85-8 | [5] |
| Molecular Formula | C₁₀H₈ClN | [5][6] |
| Molecular Weight | 177.63 g/mol | [5][6] |
| Appearance | Yellow to Brown Solid | [4] |
| Melting Point | 59-61 °C | [7] |
| SMILES | CC1=C2C(=CC=C1)C=CC(=N2)Cl | [5] |
| InChIKey | ZLKRFLIUXVCYKM-UHFFFAOYSA-N | [6] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the carbocyclic ring (positions 5, 6, 7) and the heterocyclic ring (positions 3, 4) will appear in the aromatic region (δ 7.0-8.5 ppm), with multiplicities determined by their coupling relationships. The methyl protons at C8 will appear as a sharp singlet further upfield.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~2.6 | Singlet | 3H | 8-CH₃ |
| ~7.3-7.8 | Multiplet | 4H | Aromatic-H (H3, H5, H6, H7) |
| ~8.0-8.2 | Doublet | 1H | Aromatic-H (H4) |
¹³C NMR Spectroscopy: The carbon spectrum will show ten distinct signals. The methyl carbon will be the most upfield signal, while the carbon atoms of the quinoline core will resonate in the aromatic region. The carbon atom C2, being directly attached to the electronegative chlorine, is expected to be significantly deshielded.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~18 | 8-CH₃ |
| ~122-148 | Aromatic Carbons (C3, C4, C4a, C5, C6, C7, C8a) |
| ~136 | C8 |
| ~152 | C2 |
Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050-3100 | C-H Aromatic Stretch |
| 2920-2980 | C-H Aliphatic Stretch (Methyl) |
| 1580-1620 | C=N & C=C Aromatic Ring Stretch |
| ~750-850 | C-Cl Stretch |
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺). A characteristic [M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) or a methyl radical (·CH₃).
Synthesis and Purification
The construction of the quinoline ring system is a classic endeavor in organic chemistry. While various named reactions exist (e.g., Skraup, Doebner-von Miller), the Vilsmeier-Haack reaction provides a powerful and versatile method for synthesizing 2-chloroquinoline derivatives from acetanilides.[1][9]
General Synthetic Strategy
The synthesis of 2-chloro-3-formyl-8-methylquinoline via the Vilsmeier-Haack reaction has been reported, highlighting the feasibility of this approach.[9] The reaction proceeds by treating a substituted acetanilide with a Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide), which acts as both a formylating and cyclizing agent to build the quinoline core with the chloro- and formyl- groups pre-installed. A similar strategy starting from o-methylacetanilide could plausibly yield 2-chloro-8-methylquinoline.
General Workflow for Synthesis and Purification
The following diagram outlines a typical laboratory workflow for the synthesis, workup, and purification of a substituted quinoline like the title compound.
Caption: General laboratory workflow for synthesis and purification.
Purification Protocol
Post-synthesis, the crude 2-Chloro-8-methylquinoline often requires purification to remove unreacted starting materials and byproducts.
-
Recrystallization (Preferred for solid products):
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, hexanes/ethyl acetate).
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal ratio should be determined beforehand using Thin Layer Chromatography (TLC).
-
Procedure: Load the crude product onto the column and elute with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
Chemical Reactivity and Key Transformations
The synthetic utility of 2-Chloro-8-methylquinoline is primarily derived from the reactivity of the C2-Cl bond. This position is electronically deficient due to the adjacent ring nitrogen, making it an excellent electrophilic site for two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. 2-Chloro-8-methylquinoline is an ideal substrate for these transformations.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron species (e.g., a boronic acid) with an organohalide.[10] This reaction is invaluable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical compounds.[11]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-8-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Causality Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid drives the reaction to completion, and the base is essential for activating the boronic acid for the transmetalation step.[10]
-
-
Solvent Addition: Add a degassed solvent (e.g., Dioxane, Toluene, or DMF, often with a small amount of water) via syringe.
-
Causality Insight: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen. The choice of solvent depends on the substrate solubility and the reaction temperature required.
-
-
Reaction: Heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction between an aryl halide and an amine, catalyzed by palladium.[12] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals. It offers a significant advantage over classical methods (e.g., nucleophilic aromatic substitution or Goldberg reaction) by proceeding under milder conditions with a much broader substrate scope.[12][13]
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, combine 2-Chloro-8-methylquinoline (1.0 equiv), the desired amine (1.1-1.3 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or a specialized Buchwald ligand, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv) in a reaction vessel.[14]
-
Causality Insight: The combination of the palladium source and a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, particularly the reductive elimination step.[12][13] The choice of base is critical; it must be strong enough to deprotonate the amine without competing as a nucleophile.
-
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction for consumption of the starting material.
-
Workup: Cool the mixture, partition between water and an organic solvent (e.g., ethyl acetate). Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting N-arylquinoline by column chromatography or recrystallization.
Applications in Research and Drug Development
The true value of 2-Chloro-8-methylquinoline lies in its application as a versatile intermediate for creating novel molecules with potential therapeutic value.
Role as a Synthetic Intermediate
The ability to selectively functionalize the C2 position allows for the systematic exploration of structure-activity relationships (SAR). By performing Suzuki or Buchwald-Hartwig reactions, researchers can rapidly generate libraries of 2-aryl- or 2-amino-8-methylquinolines. These new compounds can then be screened for biological activity. This scaffold approach is a highly efficient strategy in modern drug discovery.[15]
Biological Activity of Quinoline Derivatives
The quinoline scaffold is a well-established pharmacophore. Derivatives have been successfully developed as:
-
Anticancer Agents: Many quinoline-based compounds act as kinase inhibitors or DNA intercalating agents, showing potent cytotoxic activity against various cancer cell lines.[2][16]
-
Antimalarial Drugs: Chloroquine and mefloquine are classic examples of quinoline-based drugs that have saved millions of lives.[16]
-
Antibacterial and Antifungal Agents: The quinoline core is present in several antimicrobial agents, and new derivatives continue to be explored to combat drug-resistant pathogens.[2][3]
-
Anti-inflammatory Compounds: Certain quinoline derivatives have shown potential in modulating inflammatory pathways.[1]
Reported Biological Profile
While most of its value is as a synthetic intermediate, 2-Chloro-8-methylquinoline itself has been reported to possess antioxidant properties and to inhibit monoamine oxidase (MAO) activity.[4][5] However, it has also been noted to have potential neurotoxic effects in vitro, a critical consideration for any development program.[4][5] This dual profile underscores the importance of careful toxicological evaluation during drug development.
Safety, Handling, and Storage
As with all halogenated aromatic compounds, proper safety protocols must be strictly followed when handling 2-Chloro-8-methylquinoline.
Hazard Identification
The compound is classified as an irritant and is harmful if ingested or comes into contact with skin.[6]
| Hazard Class | GHS Classification | Reference(s) |
| Acute Toxicity, Oral | Warning, Harmful if swallowed | [6] |
| Skin Corrosion/Irritation | Warning, Causes skin irritation | [6][17] |
| Serious Eye Damage/Irritation | Warning, Causes serious eye irritation | [6][17] |
| Specific Target Organ Toxicity | Warning, May cause respiratory irritation | [17] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[18]
-
Personal Protective Equipment: Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[18][19]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][18]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[18]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
Conclusion
2-Chloro-8-methylquinoline is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its versatile reactivity at the C2 position make it an invaluable scaffold. Through robust and scalable transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, this intermediate provides chemists with a reliable gateway to vast and diverse chemical spaces. For researchers and scientists in drug development, mastering the chemistry of 2-Chloro-8-methylquinoline is a key step toward the rational design and synthesis of the next generation of therapeutic agents.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 4225-85-8: 2-chloro-8-methylquinoline | CymitQuimica [cymitquimica.com]
- 5. 2-Chloro-8-methylquinoline | 4225-85-8 | EAA22585 [biosynth.com]
- 6. 2-Chloro-8-methylquinoline | C10H8ClN | CID 21540195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4225-85-8 2-Chloro-8-methylquinoline AKSci V5887 [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemijournal.com [chemijournal.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. nbinno.com [nbinno.com]
- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemical-label.com [chemical-label.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
